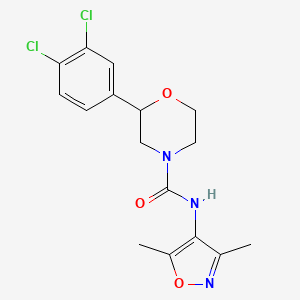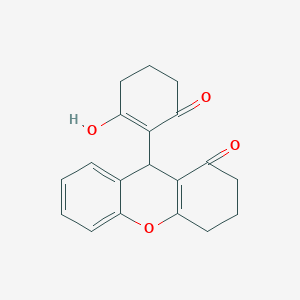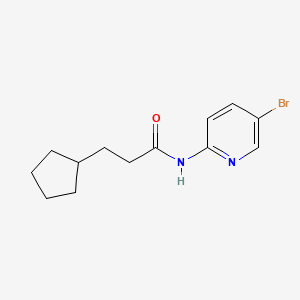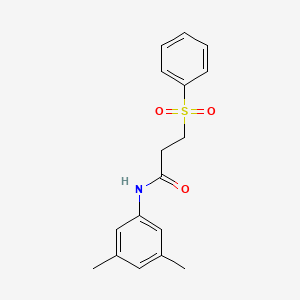![molecular formula C24H25N5O2S B5423007 (6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5423007.png)
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include 4-(diethylamino)benzaldehyde, 3-methylphenol, and appropriate thiadiazole and pyrimidine precursors. The reaction conditions usually involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are tightly controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrimidine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions such as elevated temperatures or the presence of catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of new materials with specific properties such as conductivity, fluorescence, and stability.
Mechanism of Action
The mechanism of action of (6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, leading to the modulation of their activity. This interaction can result in the inhibition or activation of various biochemical pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Phenolic Compounds: A class of compounds known for their antioxidant properties and potential health benefits.
Uniqueness
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its complex structure and diverse biological activities. Unlike simpler compounds such as dichloroaniline and caffeine, this compound offers a broader range of applications in various scientific fields, making it a valuable subject of research.
Properties
IUPAC Name |
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-4-28(5-2)18-11-9-17(10-12-18)14-20-22(25)29-24(26-23(20)30)32-21(27-29)15-31-19-8-6-7-16(3)13-19/h6-14,25H,4-5,15H2,1-3H3/b20-14+,25-22? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDYXSNTDFPKBE-ONWPUYBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)COC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=N)N3C(=NC2=O)SC(=N3)COC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![propyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B5422924.png)



![(4aS*,8aR*)-1-butyl-6-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5422961.png)
![3-(4-butoxy-3-methoxyphenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5422964.png)
![N-(4-methylphenyl)-N'-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}ethanediamide](/img/structure/B5422965.png)
![(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)prop-2-enenitrile](/img/structure/B5422971.png)
![1-benzoyl-4-[(1r,3r,5r,7r)-adamantan-2-yl]piperazine](/img/structure/B5422976.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5422985.png)
![N-benzyl-4-[(dimethylamino)methyl]-4-hydroxy-N-methyl-1-azepanesulfonamide](/img/structure/B5422987.png)
![(4aS,8aR)-6-(furan-2-ylmethyl)-1-[2-(1H-imidazol-5-yl)ethyl]-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one](/img/structure/B5423008.png)

![(2E)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B5423018.png)
